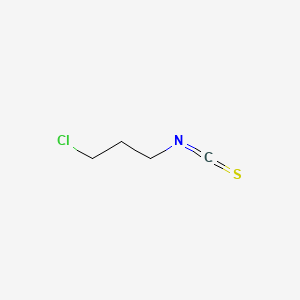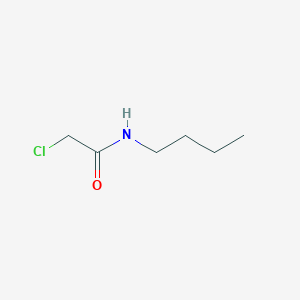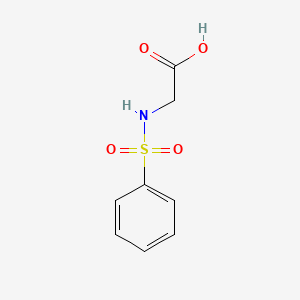
3-Chloropropyl isothiocyanate
Overview
Description
Synthesis Analysis
The synthesis of 3-chloropropyl isothiocyanate and related derivatives often involves reactions between arene-diazonium chlorides and allyl isothiocyanate, leading to aryl-2-chloropropylisothiocyanates. These intermediates can undergo further transformations to yield a variety of structurally complex molecules. For instance, 1,3-dichloropropene, a related compound, is used to synthesize thiazole derivatives via reaction with sodium thiocyanate, showcasing the versatility of chloropropyl isothiocyanate derivatives in organic synthesis (Karpyak et al., 2003); (Hillstrom et al., 2001).
Molecular Structure Analysis
Isothiocyanates, including 3-chloropropyl variants, have unique molecular structures that influence their reactivity and applications. The presence of the isothiocyanate functional group (N=C=S) is crucial for its reactivity, allowing for the synthesis of thioureas, thiazoles, and other nitrogen-sulfur compounds. Structural studies, including X-ray diffraction and quantum chemical calculations, have been employed to understand the conformational preferences and electronic properties of these molecules, which are critical for designing reaction pathways and predicting product selectivity (Gawroński et al., 2009).
Chemical Reactions and Properties
3-Chloropropyl isothiocyanate participates in a wide range of chemical reactions, including those leading to heterocyclic compounds and functionalized polymers. Its reactivity with amines, alcohols, and other nucleophiles has been extensively explored for the synthesis of compounds with potential biological activity. For example, reactions with monoacylhydrazines yield thiosemicarbazides, which can be transformed into thiazolines, illustrating the compound's utility in generating biologically relevant structures (Eschliman & Bossmann, 2019).
Scientific Research Applications
Synthesis Applications
3-Chloropropyl isothiocyanate plays a significant role in the synthesis of various chemical compounds. For instance, Karpyak, Obushak, and Ganushchak (2003) reported the formation of 3-Aryl-2-chloropropylisothiocyanates by the interaction of arene-diazonium chlorides with allyl isothiocyanate. These adducts are further used to form thiosemicarbazides and eventually transform into 2-thiazolines, indicating its utility in the creation of complex organic structures (Karpyak et al., 2003).
Pesticide Degradation
Research by Dungan and Yates (2003) delved into the degradation of fumigant pesticides, where compounds like methyl isothiocyanate (a derivative of isothiocyanate) are utilized for nematode, fungi, and weed control in agriculture. The study highlights the chemical and biological degradation mechanisms of these fumigants in soil, emphasizing the role of isothiocyanates in agricultural applications (Dungan & Yates, 2003).
Photolysis and Atmospheric Chemistry
Alvarez and Moore (1994) investigated the ultraviolet spectrum of methyl isothiocyanate and its photodissociation, revealing that sunlight effectively removes isothiocyanates from the atmosphere. This finding is crucial for understanding the atmospheric behavior of agricultural fumigants and their environmental impact (Alvarez & Moore, 1994).
Anticarcinogenic Properties
Isothiocyanates have shown promising results in cancer research. Yu et al. (1998) found that isothiocyanates can induce apoptosis in certain cancer cells through a caspase-3-dependent mechanism, suggesting their potential as chemopreventive agents (Yu et al., 1998). Similarly, Hecht (2000) reviewed the inhibition of carcinogenesis by isothiocyanates, particularly in lung and esophageal cancer models, through mechanisms such as enzyme inhibition and apoptosis enhancement (Hecht, 2000).
Safety And Hazards
properties
IUPAC Name |
1-chloro-3-isothiocyanatopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNS/c5-2-1-3-6-4-7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFOBQSQLJDLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C=S)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182269 | |
| Record name | 3-Chloropropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropropyl isothiocyanate | |
CAS RN |
2799-72-6 | |
| Record name | 3-Chloropropyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloropropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2799-72-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Benzo[b]thiophen-6-amine](/img/structure/B1266559.png)



